molecular formula C5H4BrClN2 B1290170 2-Bromo-4-chloropyridin-3-amine CAS No. 357263-45-7

2-Bromo-4-chloropyridin-3-amine

Cat. No.: B1290170
CAS No.: 357263-45-7
M. Wt: 207.45 g/mol
InChI Key: BZXFKYRDEFEWPG-UHFFFAOYSA-N
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Description

2-Bromo-4-chloropyridin-3-amine is an organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Safety and Hazards

The safety information for 2-Bromo-4-chloropyridin-3-amine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloropyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-aminopyridine. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to achieve the desired substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloropyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are effective.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

    Oxidation and Reduction Products: Different oxidation states of the pyridine ring.

Scientific Research Applications

2-Bromo-4-chloropyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of advanced materials, including organic semiconductors and polymers.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes.

    Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoropyridin-3-amine
  • 2-Chloro-4-bromopyridin-3-amine
  • 2-Iodo-4-chloropyridin-3-amine

Uniqueness

2-Bromo-4-chloropyridin-3-amine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to other halogenated pyridine derivatives.

Properties

IUPAC Name

2-bromo-4-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXFKYRDEFEWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625940
Record name 2-Bromo-4-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-45-7
Record name 2-Bromo-4-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloropyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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